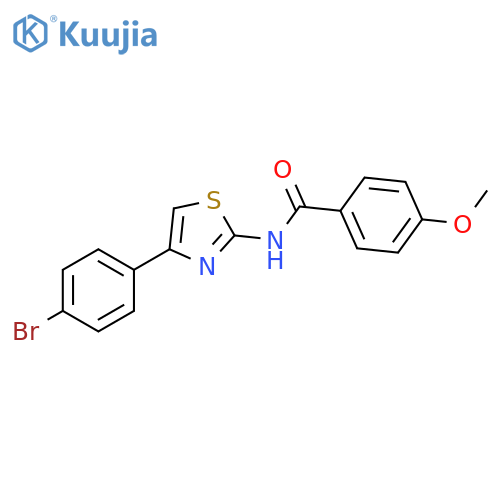

Cas no 15864-10-5 (N-4-(4-bromophenyl)-1,3-thiazol-2-yl-4-methoxybenzamide)

N-4-(4-bromophenyl)-1,3-thiazol-2-yl-4-methoxybenzamide 化学的及び物理的性質

名前と識別子

-

- N-4-(4-bromophenyl)-1,3-thiazol-2-yl-4-methoxybenzamide

- Benzamide, N-[4-(4-bromophenyl)-2-thiazolyl]-4-methoxy-

-

- インチ: 1S/C17H13BrN2O2S/c1-22-14-8-4-12(5-9-14)16(21)20-17-19-15(10-23-17)11-2-6-13(18)7-3-11/h2-10H,1H3,(H,19,20,21)

- InChIKey: NBLGYWQJRIYWRA-UHFFFAOYSA-N

- ほほえんだ: C(NC1=NC(C2=CC=C(Br)C=C2)=CS1)(=O)C1=CC=C(OC)C=C1

じっけんとくせい

- 密度みつど: 1.517±0.06 g/cm3(Predicted)

- 酸性度係数(pKa): 7.31±0.50(Predicted)

N-4-(4-bromophenyl)-1,3-thiazol-2-yl-4-methoxybenzamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F0012-0676-100mg |

N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-methoxybenzamide |

15864-10-5 | 90%+ | 100mg |

$248.0 | 2023-07-28 | |

| Life Chemicals | F0012-0676-2μmol |

N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-methoxybenzamide |

15864-10-5 | 90%+ | 2μmol |

$57.0 | 2023-07-28 | |

| Life Chemicals | F0012-0676-50mg |

N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-methoxybenzamide |

15864-10-5 | 90%+ | 50mg |

$160.0 | 2023-07-28 | |

| Life Chemicals | F0012-0676-5μmol |

N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-methoxybenzamide |

15864-10-5 | 90%+ | 5μmol |

$63.0 | 2023-07-28 | |

| Life Chemicals | F0012-0676-30mg |

N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-methoxybenzamide |

15864-10-5 | 90%+ | 30mg |

$119.0 | 2023-07-28 | |

| Life Chemicals | F0012-0676-2mg |

N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-methoxybenzamide |

15864-10-5 | 90%+ | 2mg |

$59.0 | 2023-07-28 | |

| Life Chemicals | F0012-0676-3mg |

N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-methoxybenzamide |

15864-10-5 | 90%+ | 3mg |

$63.0 | 2023-07-28 | |

| Life Chemicals | F0012-0676-20μmol |

N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-methoxybenzamide |

15864-10-5 | 90%+ | 20μmol |

$79.0 | 2023-07-28 | |

| Life Chemicals | F0012-0676-75mg |

N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-methoxybenzamide |

15864-10-5 | 90%+ | 75mg |

$208.0 | 2023-07-28 | |

| Life Chemicals | F0012-0676-20mg |

N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-methoxybenzamide |

15864-10-5 | 90%+ | 20mg |

$99.0 | 2023-07-28 |

N-4-(4-bromophenyl)-1,3-thiazol-2-yl-4-methoxybenzamide 関連文献

-

Adriano Ambrosi,Martin Pumera Chem. Soc. Rev., 2016,45, 2740-2755

-

Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650

-

J. Spencer Braithwaite,C. Richard A. Catlow,John H. Harding,Julian D. Gale Phys. Chem. Chem. Phys., 2000,2, 3841-3846

-

Youichi Hosokawa,Takeshi Kawase,Masaji Oda Chem. Commun., 2001, 1948-1949

-

Daniel E. Rubio-Diaz,Megan E. Pozza,Jordan Dimitrakov,Jason P. Gilleran,M. Monica Giusti,Judith L. Stella,Luis E. Rodriguez-Saona,C. A. Tony Buffington Analyst, 2009,134, 1133-1137

-

Haibo Tang,Xinlong Tian,Junming Luo,Jianhuang Zeng,Yingwei Li,Huiyu Song,Shijun Liao J. Mater. Chem. A, 2017,5, 14278-14285

-

Nai-Chia Chen,Po-Yi Huang,Chien-Chen Lai,Yi-Hung Liu,Yu Wang,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2007, 4122-4124

-

Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482

N-4-(4-bromophenyl)-1,3-thiazol-2-yl-4-methoxybenzamideに関する追加情報

Professional Introduction to N-4-(4-bromophenyl)-1,3-thiazol-2-yl-4-methoxybenzamide (CAS No. 15864-10-5)

N-4-(4-bromophenyl)-1,3-thiazol-2-yl-4-methoxybenzamide is a highly specialized organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound, identified by its unique chemical structure and its CAS number 15864-10-5, represents a fascinating blend of heterocyclic chemistry and functional group interactions. The presence of both thiazole and anilide moieties in its molecular framework suggests potential applications in medicinal chemistry, particularly in the design of bioactive molecules.

The compound's structure consists of a benzamide core substituted with a 4-bromophenyl group at the 4-position and a 1,3-thiazol-2-yl moiety at the 1,3-thiazole ring position. The methoxy group at the 4-position of the benzamide further enhances its complexity and reactivity. This specific arrangement of functional groups makes N-4-(4-bromophenyl)-1,3-thiazol-2-yl-4-methoxybenzamide a promising candidate for further investigation in drug discovery.

In recent years, there has been a surge in research focused on thiazole derivatives due to their diverse biological activities. Thiazole rings are known for their presence in numerous bioactive natural products and synthetic drugs, making them a cornerstone in medicinal chemistry. The incorporation of a thiazole ring into the benzamide scaffold of N-4-(4-bromophenyl)-1,3-thiazol-2-yl-4-methoxybenzamide not only enhances its structural complexity but also opens up possibilities for unique pharmacological interactions.

The 4-bromophenyl substituent is particularly noteworthy as bromine atoms are often employed in medicinal chemistry for their ability to modulate receptor binding affinities and metabolic stability. This substitution pattern suggests that N-4-(4-bromophenyl)-1,3-thiazol-2-yl-4-methoxybenzamide could exhibit enhanced binding to biological targets compared to its unsubstituted analogs. Furthermore, the methoxy group at the para position of the benzamide can influence electronic properties and hydrogen bonding capabilities, further tailoring its interaction with biological systems.

Recent studies have highlighted the importance of heterocyclic compounds in the development of novel therapeutic agents. The combination of a thiazole ring with an anilide moiety in N-4-(4-bromophenyl)-1,3-thiazol-2-yl-4-methoxybenzamide positions it as a potential lead compound for further pharmacological exploration. Specifically, thiazole derivatives have shown promise in various therapeutic areas, including antimicrobial, anti-inflammatory, and anticancer applications. The unique structural features of this compound make it an attractive candidate for designing molecules with improved efficacy and selectivity.

The synthesis of N-4-(4-bromophenyl)-1,3-thiazol-2-yl-4-methoxybenzamide involves multi-step organic reactions that require precise control over reaction conditions and reagent selection. The introduction of the thiazole ring typically involves cyclization reactions between appropriate precursors, while the subsequent functionalization steps such as bromination and methoxylation demand careful optimization to achieve high yields and purity. Advanced synthetic techniques, including palladium-catalyzed cross-coupling reactions, may be employed to construct the desired molecular framework efficiently.

In terms of biological evaluation, N-4-(4-bromophenyl)-1,3-thiazol-2-yl-4-methoxybenzamide has been subjected to various in vitro assays to assess its potential biological activity. Preliminary results suggest that this compound exhibits notable interactions with specific biological targets, making it a valuable scaffold for drug development. For instance, studies have indicated that derivatives similar to N-4-(4-bromophenyl)-1,3-thiazol-2-yl-4-methoxybenzamide may inhibit certain enzymes or receptors involved in pathological processes. These findings underscore the importance of exploring this compound further for potential therapeutic applications.

The role of computational chemistry and molecular modeling has been instrumental in understanding the interactions between N-4-(4-bromophenyl)-1,3-thiazol-2-ylyl-methoxybenzamide and its biological targets. By leveraging computational methods, researchers can predict binding affinities, identify key interaction sites, and optimize molecular structures for improved activity. These approaches complement traditional experimental methods and provide valuable insights into the pharmacological properties of this compound.

In conclusion, N-4-(4-bromophenyl)-1,3-thiazol-ylyl-methoxybenzamide (CAS No. 15864) represents a compelling subject of study in pharmaceutical chemistry due to its unique structural features and potential biological activities. The combination of a thiazole ring with an anilide moiety and strategic substituents like bromine and methoxy groups positions it as a promising candidate for further exploration in drug discovery efforts. As research continues to uncover new applications for heterocyclic compounds like this one, it is likely that N-Acetyltransferase inhibitors will play an increasingly important role in developing innovative therapeutic strategies.

15864-10-5 (N-4-(4-bromophenyl)-1,3-thiazol-2-yl-4-methoxybenzamide) 関連製品

- 1364890-03-8(Pyrrolidine, 4-fluoro-2-(3-fluorophenyl)-, (2R,4S)-)

- 1903023-44-8(1-(oxolane-3-carbonyl)-4-(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl-1,4-diazepane)

- 551920-78-6(N-METHYL-3-(1H-PYRROL-1-YL)-2-THIOPHENECARBOXAMIDE)

- 1040645-73-5(N-(2-methoxy-5-methylphenyl)-3-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]propanamide)

- 134071-63-9(tert-Butyl-d9-amine Hydrobromide)

- 893750-17-9(Methyl 5-(aminomethyl)-1,2,4-oxadiazole-3-carboxylate)

- 128255-08-3(Pregn-5-en-20-amine,3-methoxy-N,N-dimethyl-, (3b,20S)- (9CI))

- 929-12-4(4,4-Difluoro-3-butenylacetate)

- 138356-57-7(propyl[2-(pyrrolidin-1-yl)ethyl]amine)

- 1214387-50-4((4',6-Difluorobiphenyl-2-yl)methanol)